

Quantitative Analysis of Ferric Glycinate in Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferric glycinate*

Cat. No.: *B057148*

[Get Quote](#)

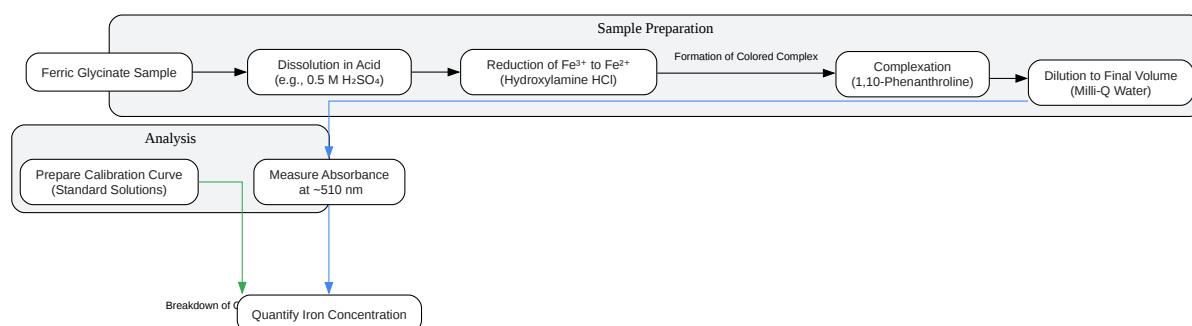
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **ferric glycinate** in various solutions. The methodologies outlined are essential for quality control, stability testing, and formulation development in the pharmaceutical and nutraceutical industries.

Introduction

Ferric glycinate, an iron amino acid chelate, is a well-regarded iron supplement known for its high bioavailability and reduced gastrointestinal side effects compared to inorganic iron salts.^[1] ^[2] Accurate and precise quantification of **ferric glycinate** is crucial to ensure product quality, efficacy, and safety. This document details two primary analytical methods for this purpose: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Analytical Methods


UV-Vis Spectrophotometry: The 1,10-Phenanthroline Method

This colorimetric method is a robust and widely used technique for the determination of iron content.^[3]^[4] The protocol involves the dissociation of the iron-glycinate complex, reduction of ferric (Fe^{3+}) iron to ferrous (Fe^{2+}) iron, and subsequent formation of a stable, colored complex

with 1,10-phenanthroline. The intensity of the color, which is directly proportional to the iron concentration, is then measured using a UV-Vis spectrophotometer.[4]

Key Principle: The core of this method lies in the reaction between ferrous ions and 1,10-phenanthroline, which forms a tris-1,10-phenanthrolineiron(II) complex. This complex exhibits a distinct orange-red color with a maximum absorbance at approximately 510-512 nm.[1][4][5][6] To ensure all iron from the **ferric glycinate** is quantified, a reducing agent, such as hydroxylamine hydrochloride, is used to convert any ferric ions to the ferrous state.[1][7]

Experimental Workflow: UV-Vis Spectrophotometric Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of iron from **ferric glycinate** using UV-Vis spectrophotometry.

Protocol:

1. Reagents and Materials:

- **Ferric Glycinate** Standard
- Hydroxylamine Hydrochloride (ReagentPlus®, ≥99%)[7]
- 1,10-Phenanthroline (≥99%)[7]
- Sodium Acetate Anhydrous[7]
- Sulfuric Acid (95-97%)[7]
- Milli-Q or deionized water
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer

2. Preparation of Solutions:

- Standard Iron Stock Solution: Accurately weigh a known amount of **ferric glycinate** standard, dissolve it in 0.5 M sulfuric acid, and dilute to a known volume in a volumetric flask.
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of Milli-Q water.
- 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of Milli-Q water. Gentle heating may be required.
- Sodium Acetate Solution (1.2 M): Dissolve an appropriate amount of sodium acetate in Milli-Q water to achieve the target concentration.[6]

3. Sample Preparation:

- Accurately weigh a sample containing **ferric glycinate** and transfer it to a volumetric flask.
- Add 0.5 M sulfuric acid to dissolve the sample and break down the iron-glycine complex.[6] Sonicate if necessary.[6]
- Dilute to the mark with Milli-Q water.

4. Color Development and Measurement:

- Pipette an aliquot of the sample solution into a new volumetric flask.
- Add the hydroxylamine hydrochloride solution to reduce any Fe^{3+} to Fe^{2+} .
- Add the 1,10-phenanthroline solution to form the colored complex.
- Add the sodium acetate solution to buffer the pH.
- Allow the solution to stand for at least 15-20 minutes for complete color development.[\[6\]](#)[\[7\]](#)
- Dilute to the final volume with Milli-Q water.
- Measure the absorbance of the solution at the wavelength of maximum absorption (λ_{max}), typically around 510-512 nm, using a UV-Vis spectrophotometer.[\[1\]](#)[\[5\]](#)[\[6\]](#) A blank solution should be prepared using all reagents except the iron sample.

5. Calibration and Quantification:

- Prepare a series of standard solutions with known iron concentrations from the stock solution.
- Follow the same color development procedure for the standards as for the sample.
- Measure the absorbance of each standard solution.
- Plot a calibration curve of absorbance versus iron concentration.
- Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.

Quantitative Data Summary for UV-Vis Spectrophotometry

Parameter	Reported Value	Reference
Wavelength (λ_{max})	510 nm	[5][6]
Linearity Range	0.15 - 9.10 $\mu\text{g/mL}$	[7]
1.0 - 5.0 $\mu\text{g/mL}$	[5]	
0.625 - 3.75 $\mu\text{g/mL}$	[6][8]	
Correlation Coefficient (r^2)	0.9999	[7]
0.9943	[5]	
0.999	[6][8]	
Limit of Detection (LOD)	0.42 $\mu\text{g/mL}$	[5]
Limit of Quantification (LOQ)	0.60 $\mu\text{g/mL}$	[5]
Accuracy (Recovery)	97 - 102%	[7]
98.54 - 99.98%	[5]	
98 - 102%	[8]	
Precision (%RSD)	$\leq 2.0\%$	[7]
< 2% (Intra-day & Inter-day)	[5]	

High-Performance Liquid Chromatography (HPLC)

A reversed-phase ion-pairing liquid chromatographic method has been developed for the specific and accurate assay of Fe(II) in ferrous bisglycinate formulations.[9] This method is particularly useful for analyzing complex matrices and can provide stability-indicating data.

Key Principle: The method utilizes a reversed-phase column with an ion-pairing agent in the mobile phase to achieve separation. The ferrous iron is complexed with a reagent, such as 4-(2-pyridylazo) resorcinol, to form a chromophore that can be detected by a photodiode array (PDA) detector at a specific wavelength.[9]

Experimental Workflow: HPLC Analysis

Caption: Workflow for the quantification of iron from **ferric glycinate** using HPLC.

Protocol:

1. Reagents and Materials:

- **Ferric Glycinate** Standard
- Acetonitrile (HPLC Grade)
- Water (Milli-Q or HPLC Grade)
- Tetrabutylammonium hydrogensulfate
- Phosphate buffer
- 4-(2-pyridylazo) resorcinol reagent
- HPLC system with a PDA detector
- Reversed-phase C18 column (e.g., Gemini RP-18, 150mm × 4.6mm, 5µm)[9]

2. Preparation of Solutions:

- Mobile Phase: A mixture of acetonitrile and water (e.g., 28:72 v/v) containing 1mM tetrabutylammonium hydrogensulfate and 1% phosphate buffer (pH 8.0).[9]
- Standard Solution: Accurately weigh a known amount of **ferric glycinate** standard, dissolve in the mobile phase or a suitable diluent, and dilute to a known volume.
- Sample Solution: Accurately weigh a sample containing **ferric glycinate**, dissolve in the mobile phase or a suitable diluent, and filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

- Column: Gemini RP-18 (150mm × 4.6mm I.D., 5µm particle size)[9]
- Mobile Phase: Acetonitrile–water (28:72 v/v) containing 1mM tetrabutylammonium hydrogensulfate and 1% phosphate buffer (pH 8.0)[9]

- Flow Rate: 1.0 mL/min[9]
- Detection: PDA detector at 706 nm[9]
- Injection Volume: Typically 10-20 µL

4. Calibration and Quantification:

- Prepare a series of standard solutions of **ferric glycinate** at different concentrations.
- Inject each standard solution into the HPLC system and record the peak area.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Inject the sample solution and determine the concentration of **ferric glycinate** by comparing its peak area to the calibration curve.

Quantitative Data Summary for HPLC

Parameter	Reported Value	Reference
Wavelength (λ)	706 nm	[9]
Linearity Range	1.0 - 2.6 µg/mL	[9]
Correlation Coefficient (r)	0.9999	[9]
Accuracy (Recovery)	98.02 - 102.75%	[9]
Precision (%RSD)	< 1.3% (Intra-day)	[9]
< 1.1% (Inter-day)	[9]	

Other Potential Methods

While UV-Vis spectrophotometry and HPLC are the most detailed methods found for **ferric glycinate**, other techniques for iron determination could potentially be adapted:

- Titration: A classic method for iron quantification involves titration with a standard solution of a strong oxidizing agent like ceric sulfate, using an indicator such as orthophenanthroline. [10] This method is suitable for higher concentrations of iron.
- Electrochemical Methods: Techniques like differential pulse cathodic voltammetry and cyclic voltammetry have been used to characterize iron(III)-glycine complexes and determine their stability constants.[11] These methods are highly sensitive and can provide information on the speciation of iron.[12]

Conclusion

The choice of analytical method for quantifying **ferric glycinate** will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The UV-Vis spectrophotometric method using 1,10-phenanthroline is a simple, cost-effective, and reliable technique suitable for routine quality control. The HPLC method offers higher specificity and is ideal for stability-indicating assays and the analysis of complex formulations. The provided protocols and quantitative data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with **ferric glycinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simple and Precise Quantification of Iron Catalyst Content in Carbon Nanotubes Using UV/Visible Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. proceedings.bas.bg [proceedings.bas.bg]

- 8. Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglycianate Effervescent Tablets by Colorimetry and RP-HPLC. | SG | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quantitative Analysis of Ferric Glycinate in Solutions: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057148#analytical-methods-for-quantifying-ferric-glycinate-in-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com